

## In-Depth Structural Analysis of Ibrexafungerp Citrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ibrexafungerp citrate** is a first-in-class triterpenoid antifungal agent, representing a significant advancement in the treatment of fungal infections. It is a semi-synthetic derivative of enfumafungin, a naturally occurring compound. [1] As an orally bioavailable glucan synthase inhibitor, ibrexafungerp offers a distinct therapeutic option, particularly for infections caused by resistant fungal pathogens. [1] This technical guide provides an in-depth structural analysis of **Ibrexafungerp Citrate**, summarizing its physicochemical properties, detailing its mechanism of action, and outlining the experimental methodologies used for its characterization.

## Molecular Structure and Physicochemical Properties

**Ibrexafungerp Citrate** is the citrate salt of ibrexafungerp. The addition of the citrate salt significantly enhances its solubility. The core structure of ibrexafungerp is a complex triterpenoid scaffold.

Table 1: Physicochemical Properties of Ibrexafungerp Citrate



Property	Value	Source
Molecular Formula	C50H75N5O11	[2]
Molecular Weight	922.2 g/mol	[2]
Appearance	Powder	[3]
Solubility	Soluble in DMSO	[4]
Parent Compound	Ibrexafungerp (CID: 46871657)	[2]
Component Compounds	Citric Acid (CID: 311), Ibrexafungerp (CID: 46871657)	[2]

Table 2: Computed Physicochemical Properties of Ibrexafungerp

Property	Value	Source
Molecular Formula	C44H67N5O4	[5]
Molecular Weight	730.0 g/mol	PubChem
logP (octanol-water)	5.8	PubChem
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	8	PubChem
Rotatable Bonds	10	PubChem

### **Mechanism of Action**

**Ibrexafungerp citrate**'s primary mechanism of action is the non-competitive inhibition of the enzyme (1,3)- $\beta$ -D-glucan synthase.[6][7][8] This enzyme is a critical component in the biosynthesis of  $\beta$ -(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[6][7][8] By inhibiting this enzyme, ibrexafungerp disrupts the formation of the fungal cell wall, leading to increased cell permeability, osmotic instability, and ultimately



fungal cell death.[7][9] This targeted action is specific to fungal cells, as mammalian cells lack a cell wall and the (1,3)- $\beta$ -D-glucan synthase enzyme, contributing to a favorable safety profile.[1]

# Fungal Cell **UDP-Glucose** Inhibits Substrate Synthesizes ncorporated into Disruption leads to

### Mechanism of Action of Ibrexafungerp

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Caption: Ibrexafungerp inhibits (1,3)- $\beta$ -D-glucan synthase, disrupting fungal cell wall synthesis.



### **Experimental Protocols**

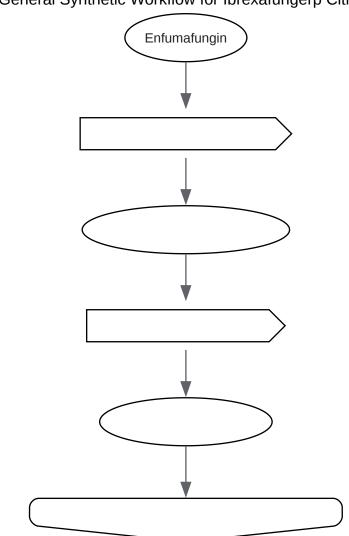
Detailed experimental protocols for the structural elucidation of **Ibrexafungerp Citrate** are often proprietary and not fully disclosed in publicly available literature. However, based on standard analytical techniques for small molecules, the following methodologies are representative of the experiments likely conducted.

### **Synthesis of Ibrexafungerp Citrate**

The synthesis of ibrexafungerp is a multi-step process that starts from the natural product enfumafungin. A detailed synthetic scheme has been published, outlining the chemical transformations required to introduce the pyridine-triazole moiety and the 2-amino-2,3,3-trimethyl-butyl ether side chain.[10] The final step involves the formation of the citrate salt to improve the compound's solubility and bioavailability.

General Synthetic Workflow:





General Synthetic Workflow for Ibrexafungerp Citrate

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Caption: A simplified workflow for the synthesis of **Ibrexafungerp Citrate** from enfumafungin.

## Structural Elucidation by X-ray Crystallography and NMR Spectroscopy

The definitive three-dimensional structure of **Ibrexafungerp Citrate** would be determined using single-crystal X-ray diffraction. While a specific Crystallographic Information File (CIF) is not



publicly available, the process would involve growing a high-quality crystal of the compound and analyzing its diffraction pattern.

Hypothetical X-ray Crystallography Protocol:

- Crystallization: Dissolve Ibrexafungerp Citrate in a suitable solvent system (e.g., a mixture
  of organic solvents and water) and allow the solvent to slowly evaporate to promote crystal
  growth.
- Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic Xray beam. The diffraction data would be collected using a CCD detector.
- Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the structure in solution and to assign the proton (¹H) and carbon (¹³C) signals.

General NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve a small amount of **Ibrexafungerp Citrate** in a deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Data Acquisition: Acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
- Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and to confirm the connectivity of the molecule.

### **Antifungal Susceptibility Testing**

The in vitro activity of Ibrexafungerp is determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]



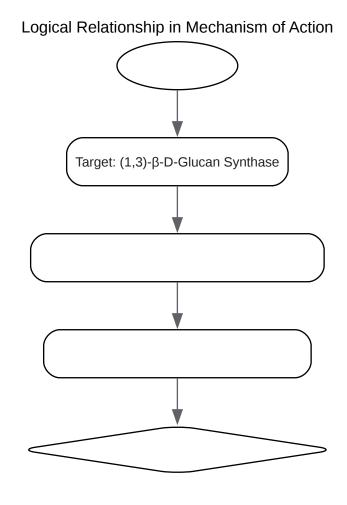




#### CLSI M27-A4/M38-Ed3 Broth Microdilution Protocol:

- Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.
- Drug Dilution: Prepare a serial dilution of **Ibrexafungerp Citrate** in RPMI-1640 medium in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the fungal suspension.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.





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Caption: Logical flow from Ibrexafungerp's target to its antifungal outcome.

### Conclusion

**Ibrexafungerp Citrate** is a structurally unique, orally bioavailable antifungal agent with a well-defined mechanism of action targeting the fungal cell wall. Its complex triterpenoid structure has been elucidated through a combination of advanced analytical techniques. While detailed experimental data from its development are largely proprietary, this guide provides a comprehensive overview of its structural and functional characteristics based on publicly available information. The continued investigation of ibrexafungerp and its unique properties



holds significant promise for addressing the challenges of invasive fungal infections and antifungal resistance.

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